DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a unique combination of benzoxazole, quinoline, and dithiole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the benzoxazole and quinoline intermediates. The benzoxazole moiety can be synthesized from 2-aminophenol and substituted aryl aldehydes in the presence of a catalyst such as Cu2O in dimethyl sulfoxide (DMSO) at room temperature . The quinoline intermediate can be prepared through a Friedländer synthesis involving the condensation of aniline derivatives with ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or quinoline moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve solvents such as DMSO, ethanol, or acetonitrile, and may require heating or cooling to specific temperatures to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Scientific Research Applications
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It may be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzoxazole and quinoline moieties may play a role in binding to specific sites on these targets, leading to modulation of their activity. The dithiole group could contribute to the compound’s redox properties, influencing cellular signaling pathways and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
Uniqueness
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of benzoxazole, quinoline, and dithiole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C28H24N2O6S4 |
---|---|
Molecular Weight |
612.8 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H24N2O6S4/c1-14-10-11-15-17(12-14)30(19(31)13-38-27-29-16-8-6-7-9-18(16)36-27)28(2,3)23(37)20(15)26-39-21(24(32)34-4)22(40-26)25(33)35-5/h6-12H,13H2,1-5H3 |
InChI Key |
YBEUYRCBDWKOGD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CSC4=NC5=CC=CC=C5O4)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CSC4=NC5=CC=CC=C5O4)(C)C |
Origin of Product |
United States |
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